Introduction: The Strategic Value of a Halogenated Indazole Scaffold
Introduction: The Strategic Value of a Halogenated Indazole Scaffold
An In-Depth Technical Guide to 4-chloro-5-iodo-1H-indazole: Properties, Synthesis, and Application
The indazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2][3] Its unique bicyclic structure, comprising a fused benzene and pyrazole ring, offers a rigid framework with versatile hydrogen bonding capabilities, making it an ideal platform for designing targeted therapeutics.[2] Within this important class, 4-chloro-5-iodo-1H-indazole emerges as a highly strategic building block for researchers and drug development professionals.
The presence of two distinct halogen atoms at specific positions on the benzene ring provides orthogonal chemical handles for molecular elaboration. The iodine atom, in particular, serves as a reactive site for introducing molecular diversity through well-established cross-coupling methodologies, while the chlorine atom offers a secondary site for modification or can be retained to influence the electronic properties and metabolic stability of the final compound. This guide offers a senior application scientist's perspective on the core chemical properties, logical synthesis, and practical applications of 4-chloro-5-iodo-1H-indazole, providing the in-depth knowledge necessary to leverage this potent intermediate in drug discovery programs.
Core Physicochemical and Structural Properties
4-chloro-5-iodo-1H-indazole is a solid at room temperature, and its identity is defined by the following key parameters. While experimental data for properties such as melting and boiling points are not widely published, a collection of its structural and computed properties provides a solid foundation for its use in a research setting.
Table 1: Key Identifiers and Computed Physicochemical Properties
| Property | Value | Source |
| CAS Number | 1000342-37-9 | [4][5][6] |
| Molecular Formula | C₇H₄ClIN₂ | [4][5] |
| Molecular Weight | 278.48 g/mol | [4][5] |
| IUPAC Name | 4-chloro-5-iodo-1H-indazole | [5] |
| SMILES | Ic1ccc2c(c1Cl)cn[nH]2 | [6] |
| XLogP3 (Lipophilicity) | 2.8 | [5] |
| Topological Polar Surface Area (TPSA) | 28.7 Ų | [5] |
| Complexity | 155 | [5] |
The lipophilicity, indicated by an XLogP3 value of 2.8, suggests moderate solubility in organic solvents and potential for membrane permeability, a crucial parameter in drug design.
Caption: Figure 1: Chemical structure of 4-chloro-5-iodo-1H-indazole.
Proposed Synthesis Pathway and Mechanistic Rationale
While a specific, peer-reviewed synthesis for 4-chloro-5-iodo-1H-indazole is not prominently documented, a robust and logical pathway can be constructed from well-established organochemical transformations, starting from the more readily available 4-chloro-1H-indazole.[7] This multi-step approach ensures high regioselectivity and relies on fundamental, reliable reactions common in heterocyclic chemistry.
The proposed pathway involves three key transformations:
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Electrophilic Nitration: Introduction of a nitro group at the C5 position. The indazole ring system directs nitration preferentially to the 5- and 7-positions. Under controlled conditions, the C5-nitro product can be isolated as the major isomer.
-
Reduction of the Nitro Group: Conversion of the nitro group to a primary amine (amino group). This is a standard transformation, typically achieved with high yield using reducing agents like tin(II) chloride (SnCl₂) in acidic media.
-
Sandmeyer-type Iodination: The final and crucial step involves the diazotization of the amino group followed by displacement with iodide. This classic reaction sequence is highly effective for installing iodine onto an aromatic ring.[8]
Caption: Figure 2: Proposed workflow for the synthesis of 4-chloro-5-iodo-1H-indazole.
Causality Behind Experimental Choices: This synthetic route is chosen for its reliability and predictability. Starting with nitration provides a key intermediate that can be readily purified and fully characterized before proceeding. The reduction of a nitro group to an amine is one of the most efficient transformations in organic synthesis. Finally, the Sandmeyer-type reaction is the gold standard for converting an aromatic amine to an iodide, offering superior yields and cleaner reactions compared to direct electrophilic iodination, which could lack regioselectivity in this substituted system.
Chemical Reactivity: A Gateway to Molecular Diversity
The primary value of 4-chloro-5-iodo-1H-indazole in drug development lies in its predictable and differential reactivity. The two halogen atoms serve as anchor points for diversification using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions.
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The C5-Iodo Group (Primary Reactive Site): The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond. This makes the C5 position highly susceptible to oxidative addition to a low-valent palladium catalyst. This is the foundational step for a host of powerful C-C and C-N bond-forming reactions, including:
-
Suzuki Coupling: Reaction with boronic acids/esters to form biaryl systems.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Heck Coupling: Reaction with alkenes.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
-
-
The C4-Chloro Group (Secondary Reactive Site): While less reactive than the iodo group, the chlorine atom can participate in cross-coupling reactions under more forcing conditions (e.g., using specialized ligands and stronger bases). This differential reactivity allows for sequential functionalization, where the iodo group is reacted first, followed by a second coupling at the chloro position.
-
The N1-H Group: The proton on the pyrazole nitrogen is acidic and can be removed by a base. The resulting indazolide anion can be alkylated, arylated, or acylated, providing another axis for structural modification. This is critical as N1-substitution is a common strategy to modulate solubility, cell permeability, and target engagement.
Caption: Figure 3: Primary reaction classes utilizing the functional handles of the title compound.
Experimental Protocol: Spectroscopic Characterization
Authenticating the structure and purity of 4-chloro-5-iodo-1H-indazole is paramount. The following protocols describe a self-validating system for its characterization using standard spectroscopic techniques.[9]
5.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the precise arrangement of protons and carbons in the molecule.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the solid sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean NMR tube. Ensure complete dissolution.[9]
-
Data Acquisition: Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher.
-
Expected ¹H NMR Features: Look for signals in the aromatic region (typically 7.0-8.5 ppm) corresponding to the three protons on the indazole ring. The splitting patterns (doublets, singlets) will be dictated by their coupling relationships. A broad singlet at lower field (>10 ppm) is expected for the N-H proton.
-
Expected ¹³C NMR Features: Expect seven distinct signals for the seven carbon atoms. The carbons directly attached to the electronegative halogens (C4 and C5) will be shifted downfield.
-
-
Trustworthiness Check: The integration of the proton signals should correspond to the number of protons (1:1:1 for the aromatic protons). The presence of the correct number of carbon signals confirms the molecular backbone.
5.2 Fourier-Transform Infrared (FTIR) Spectroscopy
-
Objective: To identify key functional groups.
-
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk, or analyze as a thin solid film.[9]
-
Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.
-
Expected Features: Look for a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the N-H stretch. Sharp peaks in the 1600-1450 cm⁻¹ range correspond to C=C and C=N stretching of the aromatic system. C-Cl and C-I stretches will appear in the fingerprint region (<800 cm⁻¹).
-
5.3 Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and elemental composition.
-
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Use an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Expected Features: The primary validation is the observation of the molecular ion peak [M+H]⁺ at m/z 278.9182 (calculated for C₇H₅ClIN₂⁺). The isotopic pattern is critical: due to the presence of one chlorine atom, there will be a characteristic M+2 peak with an intensity approximately one-third of the main peak. This provides unambiguous confirmation of the presence of chlorine.
-
Safety, Handling, and Storage
As with any halogenated heterocyclic compound, proper handling is essential to ensure laboratory safety. While a specific Safety Data Sheet (SDS) for this compound is not universally available, data from closely related analogs like 4-chloro-1H-indazole provides authoritative guidance.[10][11]
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-impermeable gloves, and safety glasses with side-shields.
-
Handling: Conduct all operations in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Use non-sparking tools and prevent the build-up of electrostatic charge.[10]
-
Accidental Release: In case of a spill, evacuate the area. Wear appropriate PPE and collect the spilled material using a method that avoids dust generation (e.g., gentle sweeping or using a HEPA-filtered vacuum). Place in a suitable, sealed container for disposal.[10]
-
Storage: Store the container tightly sealed in a dry, cool, and well-ventilated place.[4] Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
4-chloro-5-iodo-1H-indazole is more than just a chemical intermediate; it is a precisely engineered tool for medicinal chemists. Its value is derived from the strategic placement of two different halogens, providing a platform for sequential and regioselective diversification. The high reactivity of the C-I bond towards cross-coupling reactions, combined with the potential for N-H functionalization and secondary modification at the C-Cl bond, makes it an exceptionally versatile scaffold. By understanding its core properties, logical synthetic routes, and predictable reactivity, researchers can effectively integrate this powerful building block into their drug discovery pipelines, accelerating the development of novel and potent therapeutics.
References
-
PubChem. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461. [Link]
-
Gaikwad, N.D., et al. Molecular Iodine as an efficient catalyst for the synthesis of indazole. Rasayan J. Chem. [Link]
-
Meng, G., Yang, T., & Liu, Y. An Improved Preparation of 4-Chloro-1H-indazole. Organic Preparations and Procedures International, 43(4), 354-359. [Link]
-
Sharma, A., et al. Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 16(5), d5md00336a. [Link]
-
Wang, X., et al. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4299. [Link]
-
Taylor & Francis Online. Indazole – Knowledge and References. [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. 4-Chloro-5-iodo-1H-indazole - CAS:1000342-37-9 - Sunway Pharm Ltd [3wpharm.com]
- 5. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 1H-Indazole, 4-chloro-5-iodo- [mail.sobekbio.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-Iodo-1H-indazole synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13096-96-3 Name: 4-CHLORO-1H-INDAZOLE [xixisys.com]
- 11. 4-CHLORO (1H)INDAZOLE - Safety Data Sheet [chemicalbook.com]
